3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 89-29-2
VCID: VC0188871
InChI: InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16)
SMILES: CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.28 g/mol

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

CAS No.: 89-29-2

Main Products

VCID: VC0188871

Molecular Formula: C10H11N3O3S

Molecular Weight: 253.28 g/mol

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide - 89-29-2

CAS No. 89-29-2
Product Name 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
IUPAC Name 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16)
Standard InChIKey ASVVGQURNHNITH-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N
Canonical SMILES CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N
PubChem Compound 66634
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator